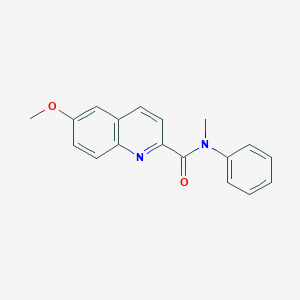![molecular formula C16H16Cl2N2O3S B7540495 N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B7540495.png)
N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide, also known as Boc-Lys(ClZ)-OSu, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide(ClZ)-OSu involves the activation of the carboxylic acid group of an amino acid, which then reacts with the amino group of another amino acid to form a peptide bond. This compound(ClZ)-OSu acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid group to form an acyl intermediate. This intermediate then reacts with the amino group of the incoming amino acid, resulting in the formation of a peptide bond.
Biochemical and Physiological Effects:
This compound(ClZ)-OSu does not have any significant biochemical or physiological effects as it is primarily used as a reagent for peptide synthesis. However, the peptides synthesized using this compound(ClZ)-OSu may have various biochemical and physiological effects depending on their sequence and structure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide(ClZ)-OSu in peptide synthesis is its high reactivity and selectivity, which allows for the efficient and selective formation of peptide bonds. Additionally, this compound(ClZ)-OSu is stable and easy to handle, making it a convenient reagent for peptide synthesis.
However, there are also some limitations associated with the use of this compound(ClZ)-OSu. For example, it may not be compatible with certain amino acids or peptide sequences, leading to incomplete or inefficient coupling reactions. Additionally, the use of this compound(ClZ)-OSu may result in the formation of unwanted side products, which can complicate the purification and characterization of the final product.
Orientations Futures
There are several future directions for the use of N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide(ClZ)-OSu in scientific research. One potential area of application is in the synthesis of cyclic peptides, which have been shown to have various biological activities. Additionally, this compound(ClZ)-OSu may be used in the synthesis of peptide-based materials for drug delivery and tissue engineering applications. Finally, further research may be conducted to optimize the synthesis method and improve the efficiency and selectivity of peptide synthesis using this compound(ClZ)-OSu.
Méthodes De Synthèse
The synthesis of N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide(ClZ)-OSu involves the reaction of N~α~-Boc-L-lysine with 2-chlorobenzyl chloride and 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction mixture is then purified by column chromatography to obtain the final product.
Applications De Recherche Scientifique
N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide(ClZ)-OSu has been extensively used in scientific research as a reagent for the synthesis of peptides and proteins. It is commonly used in the solid-phase peptide synthesis (SPPS) method, which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. This compound(ClZ)-OSu is used as a coupling reagent to facilitate the formation of peptide bonds between amino acids.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[(4-chlorophenyl)sulfonylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c17-13-5-7-14(8-6-13)24(22,23)20-10-9-16(21)19-11-12-3-1-2-4-15(12)18/h1-8,20H,9-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPROKFHSTAYRRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(5-bromothiophen-2-yl)-N-[4-(carbamoylamino)phenyl]butanamide](/img/structure/B7540425.png)
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-3-phenylurea](/img/structure/B7540442.png)
![N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B7540446.png)
![[4-(6-Benzamidopurin-9-yl)-2,2-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxathiol-6-yl]methyl benzoate](/img/structure/B7540449.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide](/img/structure/B7540451.png)

![2-[[5-[(2-Chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7540455.png)
![(2,6-Difluorophenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]methanone](/img/structure/B7540462.png)

![2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1h-imidazole](/img/structure/B7540468.png)

![N-[5-[2-(4-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7540477.png)
![N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7540486.png)